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molecular formula C20H20N2O2 B8290063 3,7-Dibenzyl-cis-3,7-diazabicyclo[3.3.0]octan-2,4-dione

3,7-Dibenzyl-cis-3,7-diazabicyclo[3.3.0]octan-2,4-dione

Cat. No. B8290063
M. Wt: 320.4 g/mol
InChI Key: XRDKPXBXIRFDDH-HDICACEKSA-N
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Patent
US07435831B2

Procedure details

1-Chloroethylchloroformate (3.24 mL) was added dropwise to a solution of compound 1 (5.22 g) in dichloromethane (75 mL) at 0° C. The solution was then heated to reflux for 3 hours, cooled to room temperature and concentrated in vacuo. The residue was then dissolved in methanol (75 mL) and heated to reflux for another 3 hours. The mixture was cooled to 0° C. and ether (200 mL) was added. Filtration afforded the title compound 2 as a white solid (3.38 g, 90%). LCMS: Rf: 0.380 min, M+H+: 231.
Quantity
3.24 mL
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
ClC(OC(Cl)=O)C.[CH2:8]([N:15]1[C:22](=[O:23])[CH:21]2[CH:17]([CH2:18][N:19](CC3C=CC=CC=3)[CH2:20]2)[C:16]1=[O:31])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>ClCCl>[CH2:8]([N:15]1[C:16](=[O:31])[CH:17]2[CH:21]([CH2:20][NH:19][CH2:18]2)[C:22]1=[O:23])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
3.24 mL
Type
reactant
Smiles
ClC(C)OC(=O)Cl
Name
Quantity
5.22 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C2CN(CC2C1=O)CC1=CC=CC=C1)=O
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in methanol (75 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for another 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
ether (200 mL) was added
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C2CNCC2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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